molecular formula C8H7ClN2O B13658991 5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B13658991
M. Wt: 182.61 g/mol
InChI Key: RXMOABKGKFOQPI-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles such as 4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and 5-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one .

Uniqueness

5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

5-chloro-4-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H7ClN2O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12)

InChI Key

RXMOABKGKFOQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)N2)Cl

Origin of Product

United States

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